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BAY-1816032: A Comparative Analysis of Kinase
Selectivity
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase selectivity of BAY-1816032, a potent and selective inhibitor

of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. The following data and

experimental protocols support a comprehensive assessment of its performance against a

broad panel of human kinases.

BAY-1816032 is a highly selective inhibitor of BUB1 kinase, a key component of the mitotic

spindle assembly checkpoint.[1][2] Its efficacy and selectivity have been demonstrated in

multiple studies, positioning it as a valuable tool for cancer research and potential therapeutic

development.[1][3] This guide summarizes the key findings on its selectivity profile.

Quantitative Selectivity Data
The selectivity of BAY-1816032 has been extensively profiled against large panels of human

kinases, primarily using the KINOMEscan™ platform. This technology measures the binding

affinity of a compound to a wide array of kinases, providing a quantitative measure of

selectivity.

Table 1: Potency and Selectivity of BAY-1816032 Against BUB1 Kinase
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Assay Type Parameter Value (nM)

Biochemical Assay (low ATP) IC₅₀ 6.5[4]

Biochemical Assay (10 µM

ATP)
IC₅₀ 6.1 ± 2.5[1]

TR-FRET EC₅₀ 6.1 ± 2.5[4]

Equilibrium-binding Assay IC₅₀ 1.0 ± 0.5[1]

KINOMEscan Kd 3.3[1][4][5]

Surface Plasmon Resonance

(SPR)
Kd 2.1[4]

Table 2: Off-Target Kinase Profile of BAY-1816032

The following table details the most significant off-target kinases identified for BAY-1816032
from a panel of 403 human kinases.[3][4][5]

Off-Target Kinase Kd (nM)
Selectivity Fold (vs. BUB1
Kd of 3.3 nM)

LOK (STK10) 57[4][5] 17x[4][6]

DMPK2 (CDC42BPG) 850[4][5] 257x

DDR1 2300[4][5] 697x

Experimental Protocols
A detailed understanding of the methodologies used to generate the selectivity data is crucial

for accurate interpretation.

KINOMEscan™ Selectivity Profiling:

The kinase selectivity of BAY-1816032 was determined using the KINOMEscan™ assay from

DiscoveRx Corporation.[1][3] This is an active site-directed competition binding assay that

quantitatively measures the ability of a compound to bind to a large panel of kinases.
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Principle: The assay involves combining DNA-tagged kinases with an immobilized, active-

site directed ligand. The test compound is then added, and its ability to displace the

immobilized ligand is measured by quantifying the amount of kinase bound to the solid

support using quantitative PCR (qPCR) of the DNA tag.

Procedure:

A panel of 403 human kinases was screened at concentrations of 0.1 and 1 µM of BAY-
1816032.[5]

For kinases showing significant inhibition (e.g., >60% at 100 nM), the dissociation constant

(Kd) was determined by running the assay with a range of compound concentrations.[5]

The results are reported as Kd values, with lower values indicating stronger binding

affinity.

Cellular Target Engagement and Selectivity Assays:

To confirm the selectivity observed in biochemical assays, cellular assays were performed to

assess the effect of BAY-1816032 on the physiological substrate of its most prominent off-

target, LOK.

pERM Inhibition Assay: LOK is known to phosphorylate ezrin-radixin-moesin (ERM) proteins.

[1] To evaluate the cellular activity of BAY-1816032 against LOK, its effect on the

phosphorylation of ERM (pERM) was assessed in Jeg-3 and HCT116 cells.[1][5]

Results: Unlike the LOK inhibitor erlotinib, BAY-1816032 did not inhibit the phosphorylation

of ERM, even at a concentration of 10 µM, corroborating its high selectivity for BUB1 over

LOK in a cellular context.[1][5]

Visualizing Cellular Pathways and Workflows
BUB1 Signaling in Mitosis

The following diagram illustrates the central role of BUB1 kinase in the spindle assembly

checkpoint (SAC), a critical cellular process for ensuring proper chromosome segregation

during mitosis.
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Caption: Role of BUB1 kinase in the spindle assembly checkpoint and its inhibition by BAY-
1816032.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity of a kinase

inhibitor like BAY-1816032 using a large-scale kinase panel.
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Caption: General workflow for determining the kinase selectivity profile of a small molecule

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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